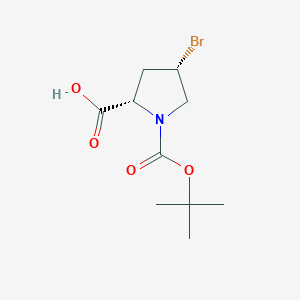

(2S, 4S)-1-N-Boc-4-bromo-proline

Description

Significance of Proline and its Halogenated Analogues in Chemical Biology Research

Proline, unique among the proteinogenic amino acids for its secondary amine integrated into a pyrrolidine (B122466) ring, imparts significant conformational rigidity to peptides and proteins. This structural constraint is crucial for maintaining the three-dimensional structures essential for biological function. nih.gov The introduction of halogen atoms, such as fluorine or bromine, onto the proline scaffold further modulates its physicochemical and structural properties. nih.govnih.gov

Halogenation can enhance the thermal and proteolytic stability of peptides and influence their folding kinetics. nih.gov For instance, the replacement of a conserved proline with a fluorinated analogue has been shown to accelerate protein folding. nih.gov This ability to fine-tune peptide and protein characteristics makes halogenated prolines valuable tools in chemical biology for dissecting and rationally modifying biological interactions. nih.gov The introduction of a halogen atom can also impact a molecule's lipophilicity and membrane permeability, features that are critical in drug design. nih.gov

The Strategic Role of (2S, 4S)-1-N-Boc-4-bromo-proline as a Chiral Building Block

This compound stands out as a particularly strategic chiral building block in asymmetric synthesis. researchgate.net The "Boc" (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for controlled reactions at other sites of the molecule, while the bromine atom at the 4-position serves as a versatile functional handle. The specific stereochemistry, (2S, 4S), ensures the transfer of chirality to the target molecule, a critical aspect of modern pharmaceutical and materials science.

The bromine atom, being a good leaving group, facilitates a variety of substitution reactions. This allows for the introduction of diverse functional groups at the 4-position of the proline ring with stereochemical control. For example, 4S-bromoproline derivatives can undergo SN2 reactions with various nucleophiles, leading to a wide array of 4R-substituted prolines. nih.gov This versatility makes this compound a valuable intermediate for creating libraries of novel proline analogues with tailored properties for applications in drug discovery and materials science.

The synthesis of this key intermediate often starts from readily available and relatively inexpensive starting materials like L-hydroxyproline. google.com The strategic placement of the bromo substituent in the (4S) configuration allows for subsequent chemical transformations to generate a diverse range of proline derivatives.

Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-4-bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BrNO4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWHRDAQIOFPRMI-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001155482 | |

| Record name | rel-1-(1,1-Dimethylethyl) (2R,4R)-4-bromo-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001155482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187932-86-0 | |

| Record name | rel-1-(1,1-Dimethylethyl) (2R,4R)-4-bromo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-1-(1,1-Dimethylethyl) (2R,4R)-4-bromo-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001155482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2s, 4s 1 N Boc 4 Bromo Proline

Stereoselective Bromination Approaches for Pyrrolidine (B122466) Frameworks

Direct bromination of the pyrrolidine ring presents a formidable challenge in controlling both the position (regioselectivity) and the stereochemical outcome (diastereoselectivity) of the halogenation.

Achieving direct C-4 bromination of an N-Boc-proline framework with the correct trans-(2S, 4S) stereochemistry is not a commonly reported high-yielding strategy. The primary challenge lies in activating the C-H bond at the C-4 position for electrophilic bromination without affecting other positions on the pyrrolidine ring or the Boc-protecting group.

While direct C-H bromination is more established for electron-rich aromatic or heterocyclic systems, the saturated pyrrolidine ring is less reactive. nih.gov Methods employing radical bromination often lack selectivity and can lead to a mixture of products. rsc.org Electrophilic bromination, typically using reagents like N-bromosuccinimide (NBS), generally requires an activating group, such as an enolate in the case of a carbonyl compound, to direct the halogenation. rsc.org For the pyrrolidine ring in N-Boc-proline, direct electrophilic attack at the C-4 position is not favored. Therefore, protocols for direct, stereocontrolled C-4 bromination of simple N-Boc-proline are scarce, and synthetic chemists typically resort to functionalization of pre-existing C-4 substituents.

An alternative to direct C-H bromination is the conversion of a different 4-substituted proline precursor. For instance, a 4-methylene proline derivative, which can be synthesized enantioselectively, could in principle undergo electrophilic bromination of the double bond. nih.gov The subsequent stereochemical outcome of such an addition would depend on the directing effects of the N-Boc group and the reaction conditions. The formation of a bromonium ion intermediate, followed by nucleophilic attack, would typically lead to an anti-addition product. rsc.org However, controlling the facial selectivity of the initial electrophilic attack on the double bond to yield the desired (4S)-bromo stereocenter remains a significant synthetic hurdle.

Synthesis from 4-Hydroxylated Proline Derivatives

The most prevalent and reliable methods for synthesizing (2S, 4S)-1-N-Boc-4-bromo-proline begin with the readily available and inexpensive amino acid, (2S, 4R)-4-hydroxyproline (Hyp). nih.govacs.org This approach leverages the existing stereocenter at C-4 and modifies it to achieve the desired configuration and substitution.

The key strategy for converting (2S, 4R)-Hyp to the (2S, 4S)-bromo derivative is a nucleophilic substitution reaction that proceeds with inversion of stereochemistry at the C-4 position. This is a classic SN2 reaction pathway. The process begins with the protection of the proline nitrogen, typically with a tert-butyloxycarbonyl (Boc) group. rsc.org

The critical step involves the activation of the C-4 hydroxyl group of the N-Boc-(2S, 4R)-hydroxyproline to transform it into a good leaving group. This is followed by displacement with a bromide nucleophile.

Activation and Displacement:

Activation: The hydroxyl group is a poor leaving group and must be converted into a better one, such as a sulfonate ester (e.g., tosylate, mesylate, or triflate) or activated through reagents like those used in the Mitsunobu or Appel reactions. nih.govnih.gov

Displacement: A source of bromide ions (e.g., lithium bromide, sodium bromide, or tetrabutylammonium (B224687) bromide) is used to displace the leaving group. nih.gov The nucleophilic attack occurs from the face opposite to the leaving group, resulting in a complete inversion of the stereocenter at C-4.

This transforms the cis-(2S, 4R) stereochemistry of the starting hydroxyproline (B1673980) derivative into the trans-(2S, 4S) configuration of the bromo-proline product. nih.gov This method is highly effective and is a cornerstone of "proline editing," where the hydroxyproline residue within a peptide is stereospecifically modified. acs.org

| Starting Material | Reagents | Product | Stereochemical Outcome |

| N-Boc-(2S, 4R)-hydroxyproline | 1. Mesyl chloride, Pyridine2. LiBr, DMF | N-Boc-(2S, 4S)-bromo-proline | Inversion (SN2) |

| N-Boc-(2S, 4R)-hydroxyproline | PPh3, CBr4 | N-Boc-(2S, 4S)-bromo-proline | Inversion (Appel Reaction) |

This table illustrates common reagents for the SN2 conversion of N-Boc-protected hydroxyproline to bromoproline.

Another strategic approach involves the oxidation of the hydroxyl group at the C-4 position to a ketone, yielding N-Boc-4-oxo-proline. google.com This intermediate provides a different route for introducing the bromine atom.

Synthesis via 4-Oxo-proline:

Oxidation: The secondary alcohol of N-Boc-(2S, 4R)-hydroxyproline can be oxidized to the corresponding ketone using various reagents, such as Dess-Martin periodinane or Swern oxidation conditions. google.com

Stereoselective Reduction/Conversion: The resulting prochiral ketone can then be subjected to a stereoselective reduction of the carbonyl to an alcohol with the opposite (4S) stereochemistry, which could then be converted to the bromide. More directly, the enolate of the ketone could be trapped to form a vinyl phosphate (B84403) or triflate, which might then be subjected to a substitution reaction. Alternatively, conversion of the ketone to a hydrazone followed by stereoselective bromination offers another potential, albeit complex, pathway.

This multi-step interconversion provides an alternative to direct SN2 displacement, although it is often more synthetically demanding.

Enantioselective and Diastereoselective Synthetic Pathways

The synthesis of this compound is fundamentally a study in stereochemical control. The most practical and diastereoselective pathway relies on substrate control, starting from the enantiomerically pure natural product, (2S, 4R)-4-hydroxyproline. nih.govwikipedia.org

The SN2 displacement of the activated hydroxyl group is a highly diastereoselective reaction. nih.gov Because the starting material is enantiomerically pure and the reaction mechanism proceeds with a predictable inversion of a single stereocenter, the resulting (2S, 4S)-bromo-proline product is also obtained with high enantiomeric and diastereomeric purity. The stereochemical integrity of the C-2 position is maintained throughout the reaction sequence.

A hypothetical de novo enantioselective synthesis would be significantly more complex, likely involving an asymmetric catalytic reaction to establish the stereocenters on the pyrrolidine ring. For instance, a catalytic asymmetric cycloaddition or an alkylation of a glycine-derived imine could be envisioned to construct the pyrrolidine core with the desired stereochemistry. nih.govnih.gov However, for this specific target, the modification of a chiral pool starting material like hydroxyproline remains the most efficient and widely adopted strategy.

Applications of Chiral Catalysis (e.g., Phase Transfer Catalysis) in 4-Substituted Proline Synthesis

Chiral catalysis offers a powerful method for the enantioselective synthesis of 4-substituted prolines from achiral or racemic starting materials. Among various techniques, phase-transfer catalysis (PTC) has emerged as a particularly effective and operationally simple approach, often allowing for the use of mild reaction conditions and environmentally benign solvents like water. acs.orgwikipedia.org

Phase-transfer catalysts, typically chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids, facilitate the transfer of reactants between an aqueous and an organic phase, enabling reactions that would otherwise be slow or impossible. wikipedia.orgias.ac.in In the context of 4-substituted proline synthesis, PTC is frequently employed in the asymmetric alkylation of glycine-derived Schiff bases. acs.orgnih.gov This methodology allows for the construction of the proline scaffold with high enantioselectivity. acs.org

A general approach involves the Michael addition of a glycine (B1666218) imine to an α,β-unsaturated acceptor, catalyzed by a chiral phase-transfer catalyst. The choice of catalyst and reaction conditions can direct the synthesis towards the desired enantiomer. acs.org For instance, cinchona alkaloid-derived catalysts have been successfully used to synthesize a variety of 4-substituted prolines with high enantiomeric excess (% ee). acs.orgnih.gov Subsequent chemical transformations, such as ring-closing metathesis or intramolecular cyclization, followed by hydrogenation, can establish the final pyrrolidine ring structure with controlled diastereoselectivity. acs.org The diastereoselectivity of the final product can often be controlled by the choice of hydrogenation conditions. acs.orgnih.gov

Table 1: Examples of Chiral Phase-Transfer Catalysts in Proline Synthesis

| Catalyst Type | Precursor | Application | Reference |

|---|---|---|---|

| Cinchona Alkaloid-Derived | Cinchonidine | Asymmetric alkylation of glycine imines | nih.gov |

| Proline-Mandelic Acid-Derived | Proline, Mandelic Acid | Enantioselective epoxidation, Darzens condensation | ias.ac.in |

| Proline-Tartaric Acid-Derived | Proline, Tartaric Acid | Enantioselective epoxidation, Darzens condensation | ias.ac.in |

This PTC-catalyzed Michael addition strategy provides a direct and flexible route to access diverse 4-substituted prolines. acs.org

Asymmetric Induction Methodologies for Accessing the (2S, 4S) Stereochemistry

Achieving the specific (2S, 4S) stereochemistry of 4-bromo-proline requires precise control over the formation of two stereocenters. Asymmetric induction, the preferential formation of one stereoisomer over another, can be achieved through several key strategies. msu.edu

One of the most common and reliable methods involves starting with a readily available chiral precursor. For the synthesis of (2S, 4S)-4-substituted prolines, (2S, 4R)-4-hydroxy-L-proline is an excellent starting material. The synthesis leverages the existing stereochemistry at the C2 position (S-configuration) and introduces the new stereocenter at the C4 position with the desired S-configuration through a nucleophilic substitution reaction with inversion of stereochemistry (an S_N2 reaction).

The synthesis typically proceeds as follows:

Protection: The nitrogen atom of (2S, 4R)-4-hydroxy-L-proline is protected, often as the N-Boc derivative, and the carboxylic acid is esterified. google.com

Activation: The hydroxyl group at the C4 position is converted into a good leaving group, for example, by sulfonylation (e.g., tosylation or mesylation) or by using reagents like triphenylphosphine/carbon tetrabromide. This activation step is crucial for the subsequent substitution.

Substitution: A nucleophilic bromide source (e.g., sodium bromide) is used to displace the leaving group. This reaction proceeds via an S_N2 mechanism, which results in the inversion of configuration at the C4 center, converting the (4R) stereochemistry to the desired (4S) stereochemistry.

Deprotection: Finally, the protecting groups (ester and N-Boc) are removed to yield the target compound, or selectively to provide this compound.

Another approach is the diastereoselective reduction of a 4-keto-proline derivative. However, controlling the facial selectivity of the reduction to achieve the desired (4S) alcohol and subsequent conversion to the bromide can be challenging. The use of chiral starting materials like hydroxyproline generally offers a more direct and predictable route to the (2S, 4S) stereoisomer. rsc.org

Protection Group Chemistry: Synthetic Utility of the N-Boc Moiety

The tert-butoxycarbonyl (Boc) group is one of the most widely used nitrogen-protecting groups in organic synthesis, particularly in amino acid and peptide chemistry. guidechem.combiointerfaceresearch.com Its utility in the synthesis of this compound is multifaceted.

The primary function of the N-Boc group is to temporarily block the reactivity of the proline nitrogen atom. guidechem.com The secondary amine of the proline ring is nucleophilic and can interfere with reactions intended for other parts of the molecule, such as the activation of the hydroxyl group at C4 or esterification of the carboxylic acid. By converting the amine into a carbamate, its nucleophilicity is significantly reduced, allowing for selective transformations elsewhere in the molecule. nih.govorgsyn.org

Key advantages of the N-Boc group include:

Ease of Introduction: The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. google.comguidechem.com

Stability: The Boc group is stable to a wide range of reaction conditions, including basic hydrolysis, catalytic hydrogenation, and many nucleophilic reagents, making it compatible with various synthetic steps. biointerfaceresearch.com

Ease of Cleavage: A crucial feature of the Boc group is its lability under acidic conditions. It can be readily removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent, yielding the free amine, carbon dioxide, and tert-butanol (B103910) (which typically forms isobutene). orgsyn.org This selective deprotection allows the nitrogen to be unmasked at the desired stage of the synthesis.

Improved Solubility: The lipophilic nature of the Boc group often enhances the solubility of amino acid derivatives in organic solvents, which can facilitate reaction work-up and purification. guidechem.com

In the context of synthesizing (2S, 4S)-4-bromo-proline derivatives, the N-Boc group protects the nitrogen during the critical steps of hydroxyl activation and nucleophilic substitution. google.com Furthermore, the resulting N-Boc protected final product is a valuable building block for solid-phase peptide synthesis, where the Boc group can be cleaved on-resin to allow for subsequent peptide bond formation. biointerfaceresearch.com

Table 2: Properties of the N-Boc Protecting Group

| Feature | Description | Reference |

|---|---|---|

| Introduction Reagent | Di-tert-butyl dicarbonate (Boc₂O) | guidechem.com |

| Cleavage Condition | Acidic (e.g., TFA, HCl) | orgsyn.org |

| Stability | Stable to basic, reductive, and many nucleophilic conditions | biointerfaceresearch.com |

| Key Utility | Masks nucleophilicity of the amine, enables selective reactions | guidechem.comorgsyn.org |

Reactivity and Mechanistic Investigations of 2s, 4s 1 N Boc 4 Bromo Proline

Nucleophilic Displacements at the C-4 Bromine Center

The electron-withdrawing nature of the bromine atom at the C-4 position of the proline ring renders it susceptible to attack by a range of nucleophiles. These reactions typically proceed via an SN2 mechanism, leading to an inversion of stereochemistry at the C-4 position.

Reaction with Oxygen-Based Nucleophiles

The displacement of the bromide with oxygen-based nucleophiles provides a direct route to 4-hydroxy and 4-alkoxy substituted proline derivatives. While specific examples with (2S, 4S)-1-N-Boc-4-bromo-proline are not extensively documented in readily available literature, analogous reactions with similar substrates are well-established. For instance, hydrolysis or reaction with alkoxides can introduce hydroxyl or ether functionalities, respectively. The choice of reaction conditions, such as the base and solvent, is critical to avoid competing elimination reactions.

A related transformation involves the intramolecular Mitsunobu reaction of (2S, 4R)-N-Boc-4-hydroxy-l-proline, which proceeds through a lactone intermediate and subsequent hydrolysis to yield the (2S, 4S)-hydroxy derivative, demonstrating the accessibility of the C-4 position to oxygen nucleophiles. nih.gov

Table 1: Nucleophilic Displacement with Oxygen-Based Nucleophiles

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

|---|

Reactions with Nitrogen-Based Nucleophiles

The reaction of this compound with nitrogen-based nucleophiles is a widely employed method for the synthesis of 4-amino and 4-azido proline derivatives. These derivatives are valuable building blocks in medicinal chemistry and peptide research.

A common example is the reaction with sodium azide (B81097) in a polar aprotic solvent, such as dimethylformamide (DMF), which proceeds smoothly to afford (2S, 4S)-1-N-Boc-4-azido-proline. This azido (B1232118) derivative can be further elaborated, for instance, through reduction to the corresponding amine.

Table 2: Nucleophilic Displacement with Nitrogen-Based Nucleophiles

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Sodium Azide | NaN3, DMF | (2S, 4S)-1-N-Boc-4-azido-proline | High | glpbio.com |

Reactions with Carbon-Based Nucleophiles

The formation of a carbon-carbon bond at the C-4 position through nucleophilic displacement offers a powerful tool for the synthesis of proline analogues with extended carbon skeletons. Cyanide ions, for example, can displace the bromide to yield 4-cyano-proline derivatives. These reactions are typically carried out using a cyanide salt, such as potassium cyanide, in an alcoholic solvent under reflux. glpbio.com The nitrile group can then be further transformed into other functional groups like carboxylic acids or amines.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone of modern organic synthesis, and the C-4 bromine of this compound serves as an excellent handle for such transformations. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and functional group tolerance.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling reaction, which couples an organohalide with an organoboron compound, is a powerful method for creating C-C bonds. libretexts.org In the context of this compound, this reaction enables the introduction of a wide range of aryl and vinyl substituents at the C-4 position. The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. The choice of ligand for the palladium catalyst can be crucial for achieving high yields and preventing side reactions. nih.gov

Table 3: Suzuki-Miyaura Coupling of this compound

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Phenylboronic acid | Pd(dppf)Cl2 | K2CO3 | Dioxane/H2O | (2S, 4S)-1-N-Boc-4-phenyl-proline | Moderate | nih.gov |

Other Palladium-Catalyzed Coupling Methodologies

Beyond the Suzuki-Miyaura coupling, the C-4 bromine of this compound can participate in a variety of other palladium-catalyzed cross-coupling reactions.

The Heck reaction allows for the coupling of the bromo-proline derivative with alkenes to form 4-alkenyl-proline derivatives. This reaction typically employs a palladium catalyst and a base. researchgate.net

The Sonogashira reaction provides a route to 4-alkynyl-proline derivatives through the coupling with terminal alkynes. This reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base. organic-chemistry.orgnih.gov

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and can be used to introduce a variety of primary and secondary amines at the C-4 position. This reaction utilizes a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. organic-chemistry.org

Table 4: Other Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Heck | Styrene | Pd(OAc)2, P(o-tolyl)3 | (2S, 4S)-1-N-Boc-4-styryl-proline | General Principle |

| Sonogashira | Phenylacetylene | PdCl2(PPh3)2, CuI, Et3N | (2S, 4S)-1-N-Boc-4-(phenylethynyl)-proline | researchgate.net |

Applications of Other Transition Metal Catalysts

While palladium catalysts are frequently employed in reactions involving this compound, other transition metals such as copper, rhodium, and gold also play a significant role in catalyzing various transformations. These alternative catalysts offer different reactivity profiles and can facilitate unique chemical reactions.

Copper-based catalysts, for instance, are utilized in a variety of synthetic applications. uniurb.it Copper catalysis is known for its role in cross-coupling reactions and has been explored for the borylation of α,β-unsaturated ketones. researchgate.net An unprecedented copper-catalyzed four-component reaction of arylcyclopropanes, nitriles, carboxylic acids, and N-fluorobenzenesulfonimide has been developed, showcasing the versatility of copper in facilitating complex molecular constructions under mild conditions. nih.gov

Rhodium catalysts are also valuable in organic synthesis, particularly in 1,4-addition reactions of diboron (B99234) reagents to electron-deficient olefins. researchgate.net Wilkinson's catalyst, Rh(PPh3)3Cl, has been shown to be effective for the β-borylation of various α,β-unsaturated compounds. researchgate.net The mechanism of these rhodium-catalyzed reactions often involves oxidative addition, 1,4-addition, and reductive elimination steps. researchgate.net

Gold catalysis has emerged as a powerful tool for various organic transformations, although it can have limitations with substrates containing basic motifs like pyridine. escholarship.orgchemrxiv.org Gold catalysts are effective in activating alkynes towards nucleophilic attack. escholarship.org

The choice of a specific transition metal catalyst is crucial as it can significantly influence the outcome of a reaction, including its efficiency and stereoselectivity. researchgate.net The development of new catalytic systems using these and other transition metals continues to expand the synthetic utility of proline derivatives like this compound. hawaii.edu

Reactivity in Elimination and Addition Reactions

This compound and related proline derivatives are versatile substrates in both elimination and addition reactions, leading to the formation of various valuable proline scaffolds.

Elimination reactions of 4-substituted prolines can generate unsaturated proline derivatives. For example, N-Boc-4-methyleneproline can be prepared, which serves as a precursor for various 4-substituted prolines. nih.gov

Addition reactions to dienes, such as butadiene, can proceed via 1,2- or 1,4-addition pathways, and the product distribution is often dependent on reaction conditions like temperature. masterorganicchemistry.commasterorganicchemistry.com For instance, the addition of HBr to butadiene can yield both 1,2- and 1,4-addition products, with the latter being more stable and favored at higher temperatures (thermodynamic control), while the former is often the kinetic product, favored at lower temperatures. masterorganicchemistry.commasterorganicchemistry.com The addition of halogens like Br2 to dienes also proceeds through similar 1,2- and 1,4-addition mechanisms, often involving a bromonium ion intermediate. masterorganicchemistry.com These fundamental principles of addition reactions are applicable to more complex systems involving proline derivatives. youtube.com

Furthermore, cuprate (B13416276) addition to enones derived from proline can provide access to different stereoisomers. researchgate.net The reactivity of the pyrrolidine (B122466) ring in these compounds allows for a range of transformations, making them valuable building blocks in medicinal chemistry. nih.gov

Mechanistic Studies on Transformations Involving this compound

Understanding the reaction pathways and identifying key intermediates are crucial for optimizing reaction conditions and developing new synthetic methodologies involving this compound.

In transition metal-catalyzed cross-coupling reactions, the general mechanism involves oxidative addition of the catalyst to the carbon-halogen bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to form the new carbon-carbon bond and regenerate the catalyst. For instance, in Suzuki couplings, the nature of the catalyst, ligands, and reaction conditions can influence the efficiency of these steps.

In the context of addition reactions to dienes, the formation of a resonance-stabilized carbocation or a cyclic intermediate like a bromonium ion is a key step that dictates the regioselectivity of the subsequent nucleophilic attack, leading to either 1,2- or 1,4-addition products. masterorganicchemistry.commasterorganicchemistry.com The stability of these intermediates and the transition states leading to them are critical in determining the product ratio under kinetic or thermodynamic control. masterorganicchemistry.com

Mechanistic studies on copper-catalyzed reactions have sometimes suggested the involvement of radical intermediates. nih.gov For example, in a four-component reaction involving arylcyclopropanes, the reaction pathway was probed to rule out certain intermediates. nih.gov Similarly, the mechanism for the copper-catalyzed borylation of internal aryl alkynes has been investigated through both experiments and density functional theory (DFT) calculations, which indicated that the reaction proceeds through the insertion of the alkyne into a Cu-B bond. researchgate.net

Advanced spectroscopic techniques are indispensable tools for elucidating the mechanisms of reactions involving this compound. These methods allow for the direct observation and characterization of transient intermediates and the monitoring of reaction progress.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR spectroscopy has been used to study the conformational preferences of peptides containing fluorinated proline derivatives. nih.gov This technique is highly sensitive and can provide detailed structural information.

Mass Spectrometry (MS): Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful technique for analyzing reaction intermediates and products. purdue.edu Neutral loss acoustic droplet ejection mass spectrometry (NL-ADE-MS) is a high-throughput method that allows for the rapid analysis of small molecules by identifying characteristic neutral fragments, such as the loss of the Boc protecting group. chemrxiv.org This technique can be used to screen reaction conditions and identify products without prior knowledge of their exact mass. chemrxiv.org Gas-phase ion/ion reactions within a mass spectrometer also provide a means to study reaction kinetics and mechanisms. nih.gov Electron ionization mass spectrometry can provide fragmentation patterns that are useful for structure elucidation. nist.gov

These advanced spectroscopic methods, often used in combination, provide a detailed picture of the reaction mechanism, enabling chemists to understand and control the chemical transformations of complex molecules like this compound.

Strategic Applications of 2s, 4s 1 N Boc 4 Bromo Proline in Complex Molecule Synthesis

Incorporation into Peptide and Peptidomimetic Structures

The incorporation of non-natural amino acids into peptides is a powerful strategy to modulate their structure and function. (2S, 4S)-1-N-Boc-4-bromo-proline serves as a key precursor for introducing unique conformational constraints and functionalities into peptide backbones.

The substitution at the C4 position can bias the pyrrolidine (B122466) ring towards either a Cγ-exo or Cγ-endo pucker through stereoelectronic and steric effects. nih.gov This biased pucker has a direct impact on the peptide's main chain torsion angles (φ, ψ, and ω) and can stabilize specific secondary structures like β-turns or polyproline helices. nih.govembopress.org For instance, the gauche effect, influenced by electron-withdrawing substituents like halogens, can fix the pyrrolidine ring pucker. nih.gov The ability to enforce a particular conformation is crucial in the design of peptidomimetics that mimic the bioactive conformation of a native peptide, often leading to enhanced biological activity and metabolic stability. nih.govrsc.org

| Feature | Description | Impact on Peptide Structure |

| Proline Ring | The inherent cyclic nature of proline restricts the φ torsion angle. | Limits conformational flexibility of the peptide backbone. |

| 4-Substitution | A substituent at the C4 position influences the ring pucker (Cγ-exo vs. Cγ-endo). | Dictates the overall peptide conformation and can stabilize secondary structures. |

| Stereoelectronic Effects | Electron-withdrawing groups like bromine can fix the ring pucker via the gauche effect. | Enforces a specific, predictable conformation. |

The conformational changes induced by the incorporation of 4-substituted prolines have a cascading effect on both the peptide backbone and side-chain interactions. The stereospecific effect of 4-substitution on the ring pucker directly influences the cis-trans isomerism of the peptidyl-prolyl amide bond (ω torsion angle). nih.gov An exo ring pucker tends to stabilize the trans amide bond, which is the more common conformation in proteins, while an endo pucker favors the cis conformation. nih.gov The ability to modulate the cis/trans ratio is significant, as this isomerization is often a rate-determining step in protein folding and can be critical for biological function. nih.govnih.gov

Furthermore, the defined geometry of the peptide backbone resulting from the constrained proline ring can orient the side chains of neighboring amino acids in a specific manner. This can either facilitate or disrupt key side-chain interactions, such as hydrogen bonds, hydrophobic interactions, or salt bridges, which are essential for molecular recognition and binding to biological targets. aps.org For example, the positioning of an aromatic side chain adjacent to a proline residue can lead to stabilizing CH-π interactions that favor a particular cis or trans conformation. acs.org By strategically placing a 4-bromo-proline derivative, a chemist can fine-tune these intricate interactions to optimize the desired biological activity.

Contribution to the Total Synthesis of Natural Products and Bioactive Compounds

Proline analogues are attractive building blocks in the synthesis of active pharmaceutical ingredients due to the conformational restrictions they impart, which are often critical for biological activity. nih.gov While direct examples of the total synthesis of natural products using this compound are not extensively documented in readily available literature, its utility can be inferred from the synthesis of related compounds. For instance, other 4-substituted proline derivatives, such as 4-hydroxyproline (B1632879), are key starting materials in the enantioselective synthesis of complex molecules like the antiviral agent ledipasvir. nih.govchemscene.com

The bromo-substituent in this compound serves as a versatile handle for further chemical transformations, making it a valuable intermediate in the synthesis of complex bioactive molecules. The carbon-bromine bond can participate in a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions, allowing for the introduction of diverse aryl, vinyl, and alkynyl groups at the 4-position of the proline ring. nih.govacs.org This capability is particularly useful in the construction of pyrrole-containing marine natural products, many of which are brominated and exhibit significant biological activity. chim.itnih.gov The synthesis of such compounds often involves the strategic introduction of bromine atoms onto a pyrrole (B145914) core, followed by further functionalization. chim.itnih.gov

| Synthetic Strategy | Application | Potential Bioactive Targets |

| Cross-Coupling Reactions | Introduction of aryl, vinyl, and alkynyl groups. | Modified peptides, heterocyclic compounds. |

| Nucleophilic Substitution | Displacement of the bromide with various nucleophiles. | Aminoprolines, thioprolines, and other functionalized prolines. |

| Radical Reactions | Formation of new carbon-carbon or carbon-heteroatom bonds. | Complex carbocyclic and heterocyclic scaffolds. |

Precursor in the Divergent Synthesis of Advanced Proline Analogues

The reactivity of the carbon-bromine bond makes this compound an excellent starting material for the divergent synthesis of a wide array of other functionalized proline derivatives. These advanced analogues often possess unique properties that are sought after in drug discovery and materials science.

This compound is a key precursor for the synthesis of 4-aminoprolines and other nitrogen-containing derivatives. The bromide at the 4-position can be displaced by nitrogen nucleophiles, such as azide (B81097) ions, in an S_N2 reaction. nih.gov The resulting 4-azidoproline is a highly versatile intermediate that can be readily reduced to the corresponding 4-aminoproline. nih.govresearchgate.net 4-Aminoproline derivatives are valuable building blocks for the synthesis of peptidomimetics and have been incorporated into various bioactive compounds. medchemexpress.comnih.govachemblock.comsigmaaldrich.com

The amino group in 4-aminoproline can be further functionalized to create a variety of other nitrogenous derivatives. For example, it can be guanylated to produce 4-guanidinoprolines, which can mimic the side chain of arginine and participate in important biological interactions. nih.gov The ability to introduce these diverse nitrogenous functionalities in a stereocontrolled manner, starting from a single bromo-proline precursor, highlights the synthetic utility of this compound. acs.org

The synthesis of other halogenated prolines, particularly fluorinated analogues, can also be envisioned starting from this compound. While the direct displacement of bromide with fluoride (B91410) can be challenging, indirect methods can be employed. For instance, the bromo-proline could be converted to a 4-hydroxyproline derivative, which can then be fluorinated using reagents like diethylaminosulfur trifluoride (DAST). nih.gov The synthesis of fluorinated prolines is of significant interest because the incorporation of fluorine can dramatically alter the physicochemical properties of a molecule, including its pKa, conformational preferences, and metabolic stability. beilstein-journals.orgacs.orgnih.gov

The stereospecific introduction of fluorine has a profound stereoelectronic effect on the proline ring, strongly influencing its pucker and, consequently, the conformation of peptides in which it is incorporated. nih.govbeilstein-journals.orgnih.gov This makes fluorinated prolines powerful tools for probing protein structure and function, as well as for the design of novel therapeutics. acs.orgnih.gov The ability to access these valuable building blocks from a common bromo-proline precursor underscores its importance as a versatile synthetic intermediate. nih.gov

Development of Alkyl and Aryl-Substituted Proline Scaffolds at the C-4 Position

The C-4 position of the proline ring is a key site for modification to influence the conformation of peptides and to create novel molecular architectures for drug discovery and materials science. The bromine atom in this compound serves as a versatile handle for the introduction of both alkyl and aryl substituents through various cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Negishi reactions, are powerful tools for forming carbon-carbon bonds. The application of these methods to this compound allows for the direct and stereospecific installation of diverse functional groups at the C-4 position.

For instance, the Suzuki coupling reaction enables the introduction of a wide array of aryl and heteroaryl moieties. ethz.chnih.gov This is particularly valuable for the synthesis of proline-based compounds with potential applications in medicinal chemistry, where aromatic substituents can engage in crucial binding interactions with biological targets. While specific data on the Suzuki coupling of this compound is not extensively tabulated in readily available literature, the general success of Suzuki couplings with similar substrates suggests a broad scope. ethz.ch A study on the synthesis of 4-(arylmethyl)proline derivatives, although starting from a different precursor, highlights the utility of the Suzuki reaction in creating C-4 substituted prolines with good yields. ethz.ch

Similarly, the Sonogashira coupling provides a direct route to C-4 alkynyl-substituted prolines. uwindsor.ca These alkynylproline derivatives are not only interesting in their own right but also serve as versatile intermediates for further transformations, such as the synthesis of triazoles via click chemistry or reduction to the corresponding alkyl or alkenyl groups. The Sonogashira reaction is known for its mild conditions and tolerance of various functional groups, making it a suitable choice for complex molecule synthesis. uwindsor.ca

The following interactive table summarizes representative examples of palladium-catalyzed cross-coupling reactions that could be applied to this compound, based on analogous transformations.

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions for C-4 Functionalization of Proline

| Coupling Reaction | Coupling Partner | Potential Product | Catalyst System (Example) | Potential Yield Range |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | (2S, 4S)-1-N-Boc-4-aryl-proline | Pd(PPh3)4, base | Good to Excellent |

| Sonogashira Coupling | Terminal alkyne | (2S, 4S)-1-N-Boc-4-alkynyl-proline | PdCl2(PPh3)2, CuI, base | Good to Excellent |

| Negishi Coupling | Organozinc reagent | (2S, 4S)-1-N-Boc-4-alkyl/aryl-proline | Pd(PPh3)4 | Moderate to Good |

| Stille Coupling | Organostannane | (2S, 4S)-1-N-Boc-4-alkenyl/aryl-proline | Pd(PPh3)4 | Moderate to Good |

Role in Asymmetric Organocatalysis

Proline and its derivatives are renowned for their ability to act as efficient organocatalysts, promoting a variety of asymmetric transformations with high enantioselectivity. organic-chemistry.orgresearchgate.net The development of novel chiral catalysts derived from functionalized prolines is a continuous area of research aimed at improving catalytic performance and expanding the scope of organocatalyzed reactions.

Development of Novel Chiral Catalysts Derived from Proline Analogues

The strategic functionalization of the proline ring, particularly at the C-4 position, can significantly influence the catalyst's activity and selectivity. By introducing specific substituents at this position, it is possible to fine-tune the steric and electronic properties of the catalyst, thereby creating a more effective and selective chiral environment for the catalyzed reaction.

Starting from this compound, a diverse library of C-4 substituted proline derivatives can be synthesized, as discussed in the previous section. These derivatives, after deprotection of the Boc group, can serve as novel secondary amine organocatalysts. For example, the introduction of bulky aryl groups via Suzuki coupling could lead to catalysts with enhanced stereocontrol due to increased steric hindrance around the catalytic site. Similarly, the incorporation of electron-donating or electron-withdrawing groups can modulate the nucleophilicity of the proline nitrogen, impacting the catalytic cycle.

While the direct synthesis of a wide range of catalysts from this compound and their subsequent application in catalysis is an area ripe for further exploration, the principle has been demonstrated with other 4-substituted prolines. For example, proline derivatives with various substituents have been shown to be effective in promoting asymmetric aldol (B89426) and Michael reactions. organic-chemistry.orgresearchgate.net

Exploration of Catalytic Performance in Asymmetric Transformations

The performance of these novel proline-derived catalysts is typically evaluated in well-established asymmetric reactions, such as the aldol reaction, Michael addition, and Mannich reaction. The key metrics for evaluating catalytic performance are the yield of the desired product and the enantiomeric excess (e.e.), which measures the degree of stereoselectivity.

For instance, a newly synthesized 4-aryl-proline catalyst would be tested in the reaction between an aldehyde and a ketone (aldol reaction) or between a Michael acceptor and a donor. The reaction conditions, including the catalyst loading, solvent, and temperature, would be optimized to maximize both yield and enantioselectivity.

The following interactive table illustrates the potential catalytic performance of hypothetical catalysts derived from this compound in key asymmetric transformations, based on the performance of analogous proline derivatives.

Table 2: Potential Catalytic Performance of (2S, 4S)-4-Substituted Proline-Derived Catalysts

| Asymmetric Transformation | Catalyst Type (Hypothetical) | Substrates (Example) | Potential Yield | Potential Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Aldol Reaction | (2S, 4S)-4-Phenyl-proline | Cyclohexanone + 4-Nitrobenzaldehyde | High | >90% |

| Michael Addition | (2S, 4S)-4-(Thiophen-2-yl)-proline | Propanal + Nitrostyrene | Good to High | >95% |

| Mannich Reaction | (2S, 4S)-4-Naphthyl-proline | Acetone + Aldehyde + Aniline | Good | >90% |

Stereochemical and Conformational Analysis of 2s, 4s 1 N Boc 4 Bromo Proline and Its Derivatives

Analysis of Pyrrolidine (B122466) Ring Pucker Conformations (e.g., Cγ-endo, Cγ-exo)

The five-membered pyrrolidine ring of proline is not planar and typically adopts one of two major envelope conformations, known as Cγ-exo and Cγ-endo. nih.gov This puckering is defined by the position of the Cγ carbon relative to the plane formed by the other four ring atoms. The nomenclature describes whether the γ-carbon is puckered away from (exo) or towards (endo) the Cα-carbonyl group of the same residue. nih.gov The interconversion between these two puckers has a relatively low activation barrier, occurring on a picosecond timescale at room temperature. nih.gov

Substituents on the proline ring significantly influence the equilibrium between these two conformations through steric and stereoelectronic effects. nih.gov For 4-substituted prolines, the nature and stereochemistry of the substituent at the C-4 position are critical determinants of the preferred pucker. In the case of (2S, 4S)-1-N-Boc-4-bromo-proline, the substituent is a bromine atom in the S configuration. Electron-withdrawing substituents at the 4S position, like bromine, have been shown to strongly favor the Cγ-endo ring pucker. nih.gov This preference is attributed to stereoelectronic effects, where the electron-withdrawing nature of the substituent influences the orbital overlap and electronic distribution within the ring. The endo ring pucker is associated with a more extended conformation and can promote specific secondary structures like β-turns in peptides. nih.gov In contrast, 4R-substituted prolines with electron-withdrawing groups tend to promote the Cγ-exo pucker. nih.gov

Studies on N-Cα Amide Bond Cis-Trans Isomerism and Equilibria

A defining characteristic of proline-containing peptides is the cis-trans isomerism of the Xaa-Pro amide bond (where Xaa is the preceding amino acid residue). shu.edu Unlike most other amino acids where the trans conformation is overwhelmingly favored due to steric hindrance, the energy difference between the cis and trans conformers of a prolyl amide bond is small. beilstein-journals.org This leads to a significant population of the cis isomer at equilibrium. The interconversion between these isomers is a slow process, with an activation barrier of approximately 20 kcal/mol, making it observable on the NMR timescale. nih.govnih.gov

The position of the trans/cis equilibrium can be modulated by substituents on the proline ring. shu.edu For 4-substituted prolines, the stereochemistry at C-4 plays a crucial role. Studies on analogous (2S, 4S)-substituted prolines have shown that an electron-withdrawing substituent in the 4S position can significantly increase the population of the cis amide bond compared to the unsubstituted proline or the corresponding 4R diastereomer. nih.gov This effect is attributed to a combination of steric and electronic factors. For instance, in the trans conformation, a bulky substituent at the 4S position can lead to steric clashes, thereby favoring the cis form.

| N-Acyl Group (X) | Ktrans/cisa | ΔGtrans/cis (kcal mol−1)b |

|---|---|---|

| Pivaloyl (Piv) | > 20 | < -1.8 |

| Isobutyryl (i-But) | 2.5 | -0.54 |

| Acetyl (Ac) | 1.9 | -0.38 |

| Trifluoroacetyl (Tfa) | 2.8 | -0.61 |

| Formyl (For) | 0.7 | +0.21 |

| Boc | 0.8 | +0.12 |

a Ktrans/cis = ratio of the population of the species with a trans amide bond to the population with a cis amide bond. Data derived from 1H NMR spectroscopy of X(C=O)-hyp(Nbz)-OCH3 derivatives. nih.gov

btrans/cistrans/cisnih.govInfluence of the C-4 Bromine Substituent on Stereochemical Stability

The bromine atom at the C-4 position of the pyrrolidine ring exerts a profound influence on the stereochemical stability of this compound. This influence stems from both its steric bulk and its strong electron-withdrawing nature, which gives rise to significant stereoelectronic effects. beilstein-journals.org

The presence of a halogen can stabilize specific conformations through non-covalent interactions, such as halogen bonding. acs.org A halogen bond is a favorable interaction between an electrophilic region on the halogen atom and a nucleophilic site, such as an oxygen or nitrogen atom. researchgate.net In the context of the proline ring, the bromine atom could potentially form intramolecular halogen bonds with the Boc-carbonyl oxygen or other nearby atoms, thereby restricting conformational flexibility and stabilizing a particular pucker or isomer. The strength of these interactions typically follows the trend I > Br > Cl > F. researchgate.net

Crystallographic and NMR Spectroscopic Characterization for Stereochemical Elucidation

The definitive three-dimensional structure and conformational preferences of this compound are best elucidated through a combination of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

X-ray Crystallography provides unambiguous information about the solid-state conformation of the molecule. A crystal structure would reveal the precise bond lengths, bond angles, and torsional angles, confirming the preferred pyrrolidine ring pucker (endo or exo) and the amide bond conformation (cis or trans). nih.gov For instance, crystal structures of related 4-substituted proline derivatives have been instrumental in demonstrating how electron-withdrawing substituents dictate the ring pucker. nih.govresearchgate.net

NMR Spectroscopy is a powerful tool for studying the conformational dynamics in solution. imrpress.com

1H NMR: The cis and trans isomers of N-Boc-proline derivatives are in slow exchange on the NMR timescale, resulting in two distinct sets of signals. imrpress.com The relative integration of these signals allows for the quantification of the Ktrans/cis ratio in solution. nih.gov The chemical shifts of the α-proton (Hα) and δ-protons (Hδ) are particularly sensitive to the amide bond conformation. researchgate.net

13C NMR: The chemical shifts of the β-carbon (Cβ) and γ-carbon (Cγ) are reliable indicators of the prolyl isomer form. imrpress.com The difference between the Cβ and Cγ chemical shifts can be used to distinguish between cis and trans isomers.

2D NMR: Techniques like NOESY can distinguish between isomers by observing through-space interactions. For example, a strong NOE cross-peak between the α-proton of proline and the α-proton of the preceding residue is characteristic of a trans amide bond, while an interaction between the proline α-proton and the preceding residue's sidechain protons is indicative of a cis bond. imrpress.com

| Proton | Typical Chemical Shift (ppm) in D2O |

|---|---|

| Hα | ~4.1-4.6 |

| Hβ | ~2.0-2.4 |

| Hγ | ~1.8-2.2 |

| Hδ | ~3.3-3.8 |

Note: These are general ranges for proline and its simple derivatives. researchgate.netchemicalbook.com The presence of the Boc group and the bromine substituent on this compound will cause specific shifts in these values. The signals for the cis and trans isomers will appear as separate peaks within these regions. researchgate.net

Theoretical and Computational Chemistry Approaches to 2s, 4s 1 N Boc 4 Bromo Proline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic nature of (2S, 4S)-1-N-Boc-4-bromo-proline. These calculations can predict a variety of electronic properties that govern the molecule's reactivity.

Detailed analysis of the electronic properties reveals the influence of the electron-withdrawing bromine atom and the bulky tert-butoxycarbonyl (Boc) protecting group. The bromine atom at the C4 position significantly impacts the electron distribution across the pyrrolidine (B122466) ring, creating localized regions of positive and negative electrostatic potential. This, in turn, influences the molecule's susceptibility to nucleophilic or electrophilic attack.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. For this compound, the presence of the bromine atom is expected to lower the energy of the LUMO, making the C4 position more electrophilic and susceptible to nucleophilic substitution.

Molecular electrostatic potential (MEP) maps provide a visual representation of the charge distribution. In these maps, regions of negative potential (typically colored red) indicate areas that are rich in electrons and prone to electrophilic attack, while regions of positive potential (blue) are electron-deficient and susceptible to nucleophilic attack. For this molecule, the area around the carbonyl oxygen of the Boc group and the carboxylic acid would show negative potential, while the region around the C-Br bond would exhibit a more positive potential.

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -7.0 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | ~ -1.5 eV | Indicates the energy of the lowest available orbital for accepting electrons. |

| HOMO-LUMO Gap | ~ 5.5 eV | A larger gap suggests higher kinetic stability. |

| Dipole Moment | ~ 2.5 - 3.5 D | Reflects the overall polarity of the molecule. |

Note: The values in this table are estimations based on computational studies of similar compounds and are intended for illustrative purposes.

Molecular Dynamics Simulations for Conformational Landscape Exploration

The five-membered pyrrolidine ring of proline is not planar and exists in a dynamic equilibrium between different puckered conformations. These conformations are crucial as they can significantly influence the biological activity and reactivity of proline-containing molecules. Molecular dynamics (MD) simulations are a powerful computational technique used to explore the conformational landscape of molecules over time.

For this compound, the puckering of the pyrrolidine ring is primarily described by two major conformations: Cγ-exo and Cγ-endo. In the Cγ-exo pucker, the Cγ (C4) atom is displaced on the opposite side of the ring from the carboxyl group, while in the Cγ-endo pucker, it is on the same side. The presence of substituents on the ring can significantly influence the equilibrium between these two states.

It is well-established that electron-withdrawing substituents at the 4-position of the proline ring can have a profound effect on the ring's pucker preference. For a (4S)-substituent, such as the bromine atom in this compound, a Cγ-exo pucker is generally favored. This preference is attributed to stereoelectronic effects, where the alignment of the C-Br bond with other bonds in the ring minimizes unfavorable interactions.

MD simulations can provide detailed information about the dihedral angles that define the ring pucker and the energy barriers between different conformations. These simulations can be performed in various solvents to understand how the environment affects the conformational preferences.

| Dihedral Angle | Cγ-exo Pucker (approx.) | Cγ-endo Pucker (approx.) |

| φ (C'-N-Cα-C') | -60° | -60° |

| ψ (N-Cα-C'-N) | +140° | -45° |

| χ1 (N-Cα-Cβ-Cγ) | -30° | +30° |

Note: The dihedral angle values are approximate and can fluctuate during MD simulations. The table illustrates the general conformational differences.

Mechanistic Elucidation through Advanced Computational Methods

Understanding the reaction mechanisms involving this compound is crucial for its application in synthesis. Advanced computational methods, such as DFT calculations of transition states, can elucidate the step-by-step pathway of a chemical reaction, providing insights into the energies of intermediates and transition states.

A key reaction of this compound is the nucleophilic substitution of the bromine atom. Computational studies can model this reaction to determine whether it proceeds through a concerted (SN2-like) or a stepwise (SN1-like) mechanism. By calculating the potential energy surface, chemists can identify the lowest energy path from reactants to products.

For a nucleophilic substitution reaction on the C4 position, a computational study would typically involve:

Reactant and Product Optimization: The geometries of the starting material, the nucleophile, and the final product are optimized to find their lowest energy structures.

Transition State Search: The structure and energy of the transition state connecting the reactants and products are located. This is the highest point on the minimum energy reaction pathway.

Intermediate Identification: If the reaction is stepwise, the structures and energies of any intermediates are also calculated.

Reaction Pathway Analysis: Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state correctly connects the reactants and products.

While specific computational studies on the reaction mechanisms of this compound are not prevalent in the literature, studies on similar halogenated cyclic compounds suggest that an SN2-like mechanism is plausible, especially with strong nucleophiles.

| Proposed Mechanistic Step | Description | Expected Computational Signature |

| Nucleophilic Attack | The nucleophile approaches the C4 carbon from the side opposite to the C-Br bond. | A single transition state with a partially formed nucleophile-C4 bond and a partially broken C-Br bond. |

| Inversion of Stereochemistry | The stereochemistry at the C4 position is inverted in the product. | The calculated stereochemistry of the product will be opposite to that of the reactant at the C4 position. |

Note: This table outlines a hypothetical SN2-like mechanism. The actual mechanism may vary depending on the nucleophile and reaction conditions.

Rational Design of Novel this compound Derivatives Based on Computational Predictions

Computational chemistry is a cornerstone of modern rational drug design and materials science. By predicting how structural modifications will affect molecular properties, scientists can design novel derivatives of this compound with desired characteristics without the need for extensive trial-and-error synthesis.

The general workflow for the rational design of new derivatives involves:

Target Property Identification: Defining the desired property to be optimized, such as increased reactivity, altered conformational preference, or improved binding affinity to a biological target.

In Silico Modification: Creating a virtual library of derivatives by systematically modifying the parent structure of this compound. This could involve changing the substituent at the C4 position, modifying the Boc protecting group, or altering the carboxylic acid moiety.

Computational Screening: Using quantum chemical calculations and/or molecular dynamics simulations to predict the properties of the designed derivatives.

Prioritization for Synthesis: Ranking the designed derivatives based on the computational predictions to identify the most promising candidates for experimental synthesis and testing.

For example, if the goal is to design a derivative with enhanced reactivity towards a specific nucleophile, computational methods could be used to screen a series of derivatives with different leaving groups at the C4 position. The calculations would predict the activation energies for the nucleophilic substitution reaction for each derivative, allowing researchers to select the one with the lowest barrier for synthesis.

| Design Goal | Proposed Modification | Computational Method | Predicted Outcome |

| Enhance Reactivity | Replace bromine with iodine. | DFT (Transition State Calculation) | Lower activation energy for nucleophilic substitution. |

| Alter Conformational Bias | Introduce a bulky substituent at N1. | Molecular Dynamics | Shift in the Cγ-exo/Cγ-endo equilibrium. |

| Improve Biological Activity | Replace bromine with a pharmacophore. | Molecular Docking & MD | Increased binding affinity to a target protein. |

Note: This table presents hypothetical design strategies to illustrate the potential of computational methods.

Q & A

Q. What are the key experimental design considerations for synthesizing (2S,4S)-1-N-Boc-4-bromo-proline?

- Methodological Answer : Synthesis typically involves bromination of a Boc-protected hydroxyproline precursor. Critical factors include:

- Reagent Selection : Use of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) for Mitsunobu reactions to introduce bromine at the 4S position .

- Solvent Optimization : Tetrahydrofuran (THF) or dichloromethane (DCM) under inert nitrogen atmosphere to prevent side reactions .

- Temperature Control : Reactions often proceed at 0°C to room temperature to balance reaction rate and selectivity .

- Purification : Column chromatography with silica gel and gradient elution (e.g., ethyl acetate/hexane) to isolate the product .

Q. How is the stereochemical integrity of (2S,4S)-1-N-Boc-4-bromo-proline confirmed during synthesis?

- Methodological Answer :

- Chiral HPLC : Employ chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers and confirm >99% enantiomeric excess .

- NMR Analysis : Use 2D NOESY or ROESY to verify spatial proximity of substituents (e.g., bromine at C4 and Boc group at N1) .

- Optical Rotation : Compare measured [α]D values with literature data for (2S,4S) configuration .

Advanced Research Questions

Q. How does the 4S-bromine substitution influence the conformational dynamics of proline derivatives in peptide synthesis?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., Gaussian 09) to analyze energy barriers for pyrrolidine ring puckering, which affects peptide backbone rigidity .

- X-ray Crystallography : Resolve crystal structures to compare bond angles and torsional strain with non-brominated analogs (e.g., Boc-protected hydroxyproline) .

- Kinetic Studies : Monitor amide bond formation rates in model peptides to assess steric hindrance from the bromine substituent .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

- Methodological Answer :

- Iterative Refinement : Cross-validate NMR assignments using COSY, HSQC, and HMBC to distinguish coupling artifacts from true stereochemical effects .

- Dynamic NMR Experiments : Conduct variable-temperature NMR to detect conformational exchange broadening, which may explain unexpected splitting .

- Collaborative Validation : Share raw spectral data via open repositories (e.g., Zenodo) for peer verification, adhering to ethical anonymization protocols .

Q. How can researchers optimize the catalytic efficiency of (2S,4S)-1-N-Boc-4-bromo-proline in asymmetric organocatalysis?

- Methodological Answer :

- Substrate Screening : Test diverse electrophiles (e.g., α,β-unsaturated ketones) to identify reactivity trends linked to bromine’s electron-withdrawing effects .

- Kinetic Isotope Effects (KIE) : Use deuterated substrates to probe rate-limiting steps in catalysis .

- In Situ Monitoring : Employ techniques like ReactIR to track intermediate formation and adjust reaction conditions dynamically .

Data Interpretation & Contradiction Management

Q. How should researchers address discrepancies between theoretical and experimental yields in scaled-up synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, solvent purity) affecting yield .

- Byproduct Analysis : Characterize impurities via LC-MS and revise reaction pathways (e.g., competing elimination pathways in bromination) .

- Batch-to-Batch Comparisons : Apply statistical tools (e.g., ANOVA) to assess reproducibility across multiple synthesis runs .

Q. What frameworks guide the prioritization of conflicting pharmacological data (e.g., cytotoxicity vs. therapeutic potential)?

- Methodological Answer :

- FINER Criteria : Evaluate data against Feasibility, Novelty, Ethical alignment, and Relevance to disease mechanisms .

- Principal Aspect Analysis : Identify the dominant factor (e.g., cytotoxicity thresholds) determining the compound’s viability using contradiction theory frameworks .

- Meta-Analysis : Aggregate preclinical data from open-access databases (e.g., PubChem) to contextualize findings within broader literature .

Applications in Drug Discovery

Q. How is (2S,4S)-1-N-Boc-4-bromo-proline utilized in prodrug design?

- Methodological Answer :

- Boc Deprotection Studies : Optimize acidic conditions (e.g., TFA/DCM) to cleave the Boc group without degrading the brominated core .

- Stability Assays : Use accelerated stability testing (40°C/75% RH) to predict shelf-life and identify degradation hotspots (e.g., C-Br bond hydrolysis) .

- Bioisostere Exploration : Replace bromine with fluorine or iodine to modulate pharmacokinetic properties while retaining stereochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.